1H-1,2,3-Triazole-4-carboxylic acid, 1-[4-[bis(1-methylethyl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-, ethyl ester
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Overview
Description
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and various functional groups such as methoxy, amino, and ester groups. The presence of these functional groups makes this compound highly versatile and useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,2,3-triazole with ethyl chloroformate to form the ester intermediate. This intermediate is then reacted with 4-amino-6-methoxy-1,3,5-triazine in the presence of a base such as triethylamine to yield the final product. The reaction conditions usually involve refluxing the reaction mixture in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions to form a dihydrotriazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of the triazine ring can produce a dihydrotriazine derivative.
Scientific Research Applications
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole and triazine rings can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-METHOXY-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring and may exhibit similar chemical reactivity and biological activities.
Triazine derivatives: Compounds containing the triazine ring can have similar properties, such as enzyme inhibition or binding affinity.
Methoxy-substituted compounds: The presence of the methoxy group can influence the compound’s solubility, reactivity, and biological activity
Properties
Molecular Formula |
C16H25N7O3 |
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Molecular Weight |
363.42 g/mol |
IUPAC Name |
ethyl 1-[4-[di(propan-2-yl)amino]-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C16H25N7O3/c1-8-26-13(24)12-11(6)23(21-20-12)15-17-14(18-16(19-15)25-7)22(9(2)3)10(4)5/h9-10H,8H2,1-7H3 |
InChI Key |
NVCNYEHHXOUSLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)OC)N(C(C)C)C(C)C)C |
Origin of Product |
United States |
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